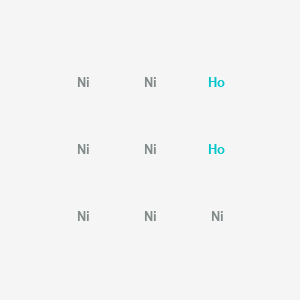
Holmium;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Holmium and nickel form a series of intermetallic compounds, which are of significant interest due to their unique physical and chemical properties. These compounds, such as holmium nickel (HoNi), holmium nickel two (HoNi₂), and others, exhibit fascinating characteristics like high magnetic coercivity, hydrogen storage capabilities, and catalytic activity . The combination of a rare-earth metal (holmium) and a transition metal (nickel) results in materials that are valuable for various technological applications.
准备方法
Synthetic Routes and Reaction Conditions
Holmium nickel compounds can be synthesized through several methods. One common approach is controlled potential electrolysis in a molten salt medium. For instance, holmium nickel two (HoNi₂) can be prepared by electrolytic reduction of holmium ions on a nickel electrode in a holmium chloride-containing equimolar molten mixture of sodium and potassium chlorides at temperatures ranging from 1073 to 1173 K . This method ensures high reproducibility and allows for the preparation of single-phase intermetallic compounds.
Industrial Production Methods
Industrial production of holmium nickel compounds often involves high-temperature electrochemical synthesis. This process typically includes the electrolysis of holmium and nickel salts in a molten salt bath, followed by controlled cooling to obtain the desired intermetallic phase . The use of molten salts as reaction media is advantageous due to their ability to dissolve rare-earth metal ions and facilitate their reduction on active electrodes.
化学反应分析
Types of Reactions
Holmium nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific stoichiometry and phase of the compound.
Common Reagents and Conditions
Oxidation: Holmium nickel compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of holmium oxide and nickel oxide.
Reduction: Reduction reactions often involve hydrogen gas or other reducing agents like lithium aluminum hydride. These reactions can produce metallic holmium and nickel.
Substitution: Substitution reactions may occur in the presence of other metal ions or ligands, leading to the formation of mixed-metal compounds or complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of holmium nickel two (HoNi₂) can yield holmium oxide (Ho₂O₃) and nickel oxide (NiO), while reduction can produce elemental holmium and nickel .
科学研究应用
Holmium nickel compounds have a wide range of scientific research applications:
作用机制
The mechanism by which holmium nickel compounds exert their effects is primarily related to their magnetic and catalytic properties. In catalytic applications, the interaction between holmium and nickel atoms facilitates the activation of reactant molecules, leading to enhanced reaction rates. In magnetic applications, the unique electron configuration of holmium contributes to the high magnetic coercivity of the compounds, making them suitable for use in permanent magnets and magnetic storage devices .
相似化合物的比较
Holmium nickel compounds can be compared with other rare-earth nickel intermetallics, such as dysprosium nickel (DyNi), samarium nickel (SmNi), and gadolinium nickel (GdNi). While these compounds share some similarities, such as high magnetic coercivity and catalytic activity, holmium nickel compounds are unique due to their specific electronic structure and hydrogen storage capabilities . For instance, holmium nickel two (HoNi₂) exhibits a higher hydrogen absorption capacity compared to dysprosium nickel two (DyNi₂) and samarium nickel two (SmNi₂), making it more suitable for hydrogen storage applications .
Similar Compounds
- Dysprosium nickel (DyNi)
- Samarium nickel (SmNi)
- Gadolinium nickel (GdNi)
- Neodymium nickel (NdNi)
- Terbium nickel (TbNi)
Holmium nickel compounds stand out due to their unique combination of magnetic, catalytic, and hydrogen storage properties, making them valuable for a wide range of scientific and industrial applications.
属性
CAS 编号 |
12311-42-1 |
|---|---|
分子式 |
Ho2Ni7 |
分子量 |
740.71 g/mol |
IUPAC 名称 |
holmium;nickel |
InChI |
InChI=1S/2Ho.7Ni |
InChI 键 |
NEVMVBACJBLBPV-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ho].[Ho] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



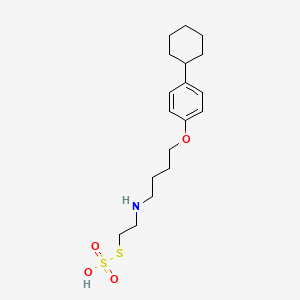
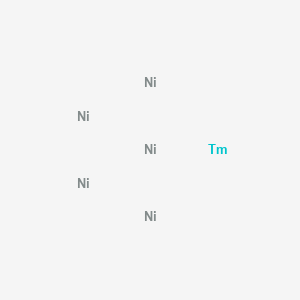
![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

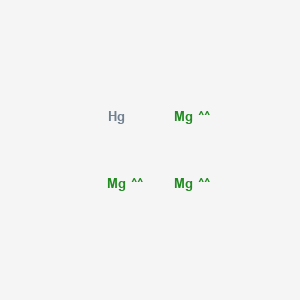




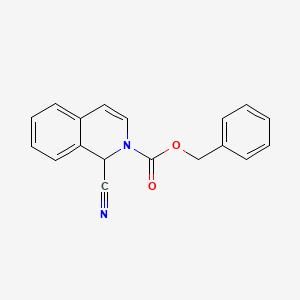
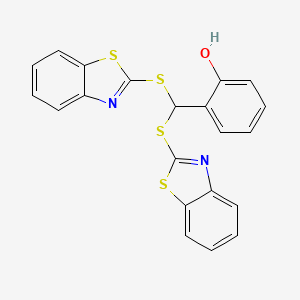
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)

